molecular formula C21H15Cl2N3O B7775380 7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B7775380
M. Wt: 396.3 g/mol
InChI Key: FMUBUUSODRAEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of this compound is not specified .

Future Directions

The future directions or applications of this compound are not specified .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMRi62 involves several steps, starting with the preparation of the quinolin-8-ol coreThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of MMRi62 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

MMRi62 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving MMRi62 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from the reactions of MMRi62 depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of quinolin-8-one derivatives, while substitution reactions can yield various substituted quinolin-8-ol compounds .

Properties

IUPAC Name

7-[(2,3-dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O/c22-16-7-3-6-14(18(16)23)20(26-17-8-1-2-11-24-17)15-10-9-13-5-4-12-25-19(13)21(15)27/h1-12,20,27H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUBUUSODRAEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
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7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
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7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
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7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
Reactant of Route 6
7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

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